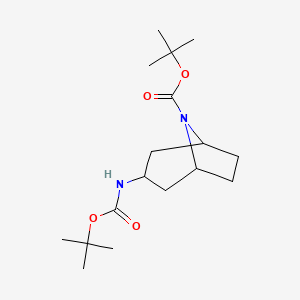

N-Boc-3-N-Boc-Aminotropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H30N2O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20) |

InChI Key |

TVQSUOLHHNWGEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 3 N Boc Aminotropane

Retrosynthetic Disconnection Strategies for the Tropane (B1204802) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like N-Boc-3-N-Boc-aminotropane. By conceptually breaking down the target molecule into simpler, commercially available starting materials, chemists can map out potential synthetic pathways.

The tropane skeleton is a bicyclo[3.2.1]octane system with a nitrogen bridge. Key retrosynthetic disconnections for this framework often involve severing the bonds forming the pyrrolidine (B122466) or piperidine (B6355638) rings within the bicyclic structure.

A primary and historically significant disconnection strategy involves a double Mannich-type condensation. This approach breaks the two C-N bonds of the pyrrolidine ring that are part of the tropane core. This leads back to a substituted cycloheptanone, a primary amine (like methylamine), and a dialdehyde (B1249045) equivalent.

Another powerful disconnection involves the intramolecular Michael addition. In this approach, a key C-C bond of the piperidine ring is disconnected, revealing a functionalized pyrrolidine precursor. This strategy has been effectively utilized in the synthesis of various tropane alkaloids.

The choice of precursors is dictated by the chosen retrosynthetic strategy. The classical Robinson-Schöpf synthesis of tropinone (B130398), a key precursor to 3-aminotropane, utilizes simple and readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid.

More modern approaches often employ chiral precursors to control the stereochemistry of the final product. For instance, enantiomerically pure pyrrolidine derivatives can serve as starting materials for the construction of the tropane skeleton. These chiral building blocks can be sourced from the chiral pool (e.g., derived from amino acids like proline) or synthesized using asymmetric methods.

A common precursor for introducing the 3-amino group is tropinone. Tropinone can be converted to its oxime, which is then reduced to form 3-aminotropane. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

| Precursor | Synthetic Utility | Availability |

| Succinaldehyde | Key component in the classical Robinson-Schöpf synthesis of tropinone. | Commercially available. |

| Methylamine | Provides the nitrogen atom for the tropane bridge. | Commercially available as a solution or gas. |

| Acetonedicarboxylic acid | Serves as the three-carbon unit in the Robinson-Schöpf synthesis. | Commercially available. |

| Tropinone | A versatile intermediate for the synthesis of various 3-substituted tropanes. | Commercially available. |

| Chiral pyrrolidines | Used as starting materials in asymmetric syntheses to control stereochemistry. | Available or can be synthesized. |

Total Synthesis Approaches to the Tropane Framework Incorporating this compound Precursors

The total synthesis of the tropane framework has been a subject of extensive research, leading to the development of numerous innovative strategies. For the synthesis of this compound, these approaches must be adapted to incorporate the 3-amino functionality with the desired stereochemistry.

A common and straightforward approach begins with the commercially available tropinone. The synthesis of the target compound from tropinone would typically involve the following steps:

Oximation: Reaction of tropinone with hydroxylamine (B1172632) hydrochloride to form tropinone oxime.

Reduction: Stereoselective reduction of the oxime to yield 3-aminotropane. The choice of reducing agent is crucial for controlling the stereochemistry of the amino group. For instance, hydrogenation over a platinum catalyst often yields the endo-isomer, while sodium in alcohol can favor the exo-isomer.

Di-Boc Protection: The resulting 3-aminotropane is then treated with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to protect both the bridgehead nitrogen and the 3-amino group, yielding the final product, this compound.

More advanced total syntheses aim to construct the tropane ring system from acyclic or monocyclic precursors, often with built-in stereocontrol. One such strategy involves an intramolecular [4+3] cycloaddition of an allylic cation with a diene. This method allows for the rapid construction of the seven-membered ring of the tropane core.

Another elegant approach utilizes a rhodium-catalyzed [4+3] cycloaddition between a vinyl-substituted diazoester and a pyrrole (B145914) derivative. This powerful reaction directly assembles the bicyclo[3.2.1]octane skeleton. Subsequent functional group manipulations would then be required to install the 3-amino group and perform the Boc protection.

Stereocontrolled Synthesis of this compound

Achieving the desired stereochemistry at the C-3 position is paramount in the synthesis of this compound. The two possible diastereomers are the exo and endo isomers, which can exhibit different chemical and physical properties.

For applications where a single enantiomer of this compound is required, enantioselective synthetic methods must be employed. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of an enantiomerically pure 3-aminotropane precursor, a chiral auxiliary could be attached to a precursor molecule to guide a key bond-forming reaction, such as a Michael addition or an alkylation.

Ligand-controlled asymmetric induction is a powerful catalytic approach where a chiral ligand coordinates to a metal catalyst to create a chiral environment. This chiral catalyst then promotes a reaction to proceed with high enantioselectivity. In the context of tropane synthesis, a notable example is the asymmetric intramolecular Heck reaction. A suitably functionalized pyrrolidine derivative with a pendant alkene and an aryl halide can undergo an intramolecular Heck cyclization in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand (e.g., BINAP) to form the tropane skeleton with high enantiomeric excess.

Another powerful method is the catalytic asymmetric reduction of a suitable prochiral precursor. For example, the asymmetric hydrogenation of an enamine derived from tropinone, using a chiral rhodium or iridium catalyst, could potentially provide access to enantiomerically enriched 3-aminotropane.

| Method | Description | Key Components |

| Chiral Auxiliary Approach | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is subsequently removed. | Chiral auxiliaries (e.g., Evans oxazolidinones), substrate, cleavage reagents. |

| Ligand-Controlled Asymmetric Induction | A chiral ligand coordinates to a metal catalyst, creating a chiral environment that induces enantioselectivity in a reaction. | Metal catalyst (e.g., Pd, Rh, Ir), chiral ligand (e.g., BINAP, DuPhos). |

| Asymmetric Intramolecular Heck Reaction | A palladium-catalyzed cyclization of an unsaturated halide to form the bicyclic tropane core. The use of a chiral ligand renders the reaction enantioselective. | Palladium catalyst, chiral phosphine ligand, unsaturated halide precursor. |

| Catalytic Asymmetric Hydrogenation | The reduction of a prochiral double bond (e.g., in an enamine or enone) using a chiral catalyst and hydrogen gas to produce a chiral center with high enantioselectivity. | Chiral catalyst (e.g., Rh-DuPhos), hydrogen gas, prochiral substrate. |

Enantioselective Routes to this compound

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

The asymmetric synthesis of the tropane scaffold, the core of this compound, is a significant challenge in organic chemistry. Both organocatalytic and metal-catalyzed approaches have been developed to access chiral tropane derivatives, which are precursors to the target compound.

Organocatalytic strategies often employ chiral amines or Brønsted acids to induce enantioselectivity. For instance, asymmetric (5+2) cycloadditions of 3-oxidopyridinium betaines, enabled by dienamine activation with a chiral organocatalyst, can produce tropane derivatives with excellent control of stereoselectivity. researchgate.net Another approach involves the organocatalytic asymmetric Mannich reaction, which can be used to synthesize β-amino acid derivatives, structures related to the substituted aminotropane. nih.govresearchgate.net These methods, while powerful for creating the basic tropane framework enantioselectively, would require subsequent functionalization and protection steps to yield this compound.

Metal-catalyzed reactions represent a complementary and widely explored avenue. Rhodium-catalyzed asymmetric cross-coupling reactions have been successfully applied to N-Boc-nortropane-derived allylic chlorides to create chiral tropane derivatives. researchgate.net Similarly, copper-catalyzed asymmetric addition of organometallic reagents to tropinone or its derivatives can establish the chiral center at the C3 position. nih.gov These metal-catalyzed transformations provide access to key chiral intermediates that can be further elaborated to the desired di-Boc protected aminotropane. A notable strategy involves the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, which allows for late-stage functionalization. nih.gov

Diastereoselective Control in the Formation of this compound Isomers (endo/exo)

The 8-azabicyclo[3.2.1]octane system of this compound can exist as two primary diastereomers, designated endo and exo, based on the orientation of the substituent at the C3 position relative to the piperidine ring. Control over this diastereoselectivity is paramount and is typically achieved during the reduction of an N-Boc-tropinone precursor or addition to an N-Boc-nortropene system.

Substrate-Controlled Diastereoselectivity

In substrate-controlled methods, the inherent steric and electronic properties of the tropane skeleton direct the approach of an incoming reagent. The bicyclic, conformationally constrained structure of the tropane core significantly influences the stereochemical outcome. For example, the reduction of N-Boc-tropinone with sterically undemanding hydride reagents like sodium borohydride (B1222165) tends to favor the formation of the exo-alcohol. This preference is attributed to the hydride approaching from the less sterically hindered endo face of the carbonyl group. The subsequent conversion of this alcohol to the amine would retain this stereochemistry. The steric bulk of the N-Boc group on the bridgehead nitrogen can further influence the facial bias of the molecule, guiding reagents to the opposite face. nih.gov

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity is achieved by using specific, often bulky, reagents that override the intrinsic facial bias of the substrate. To favor the formation of the endo isomer, sterically demanding reducing agents are employed. For instance, the use of lithium tri-sec-butylborohydride (L-Selectride®) for the reduction of N-Boc-tropinone leads to the preferential formation of the endo-alcohol. The large steric profile of the reagent forces it to approach the carbonyl from the more accessible exo face, resulting in the delivery of the hydride to the same face and pushing the resulting hydroxyl group into the endo position. The choice of solvent and temperature can also modulate the diastereomeric ratio by affecting the conformation of the substrate and the reactivity of the reagent. science.gov

| Precursor | Reagent/Conditions | Major Isomer | Controlling Factor | Reference |

|---|---|---|---|---|

| N-Boc-tropinone | NaBH4, MeOH | exo-alcohol | Substrate Control (Attack from less hindered endo face) | researchgate.net |

| N-Boc-tropinone | L-Selectride®, THF, -78°C | endo-alcohol | Reagent Control (Attack from more accessible exo face) | researchgate.net |

| N-Bn-N-Boc-α-amino aldehyde | NHC-Catalyzed Cross-Benzoin Reaction | syn-adduct | Substrate Control (Felkin-Anh model) | nih.gov |

Protecting Group Strategies and Deprotection Chemistry Relevant to this compound

The use of two N-Boc (tert-butyloxycarbonyl) groups in the target molecule presents unique challenges and opportunities in synthetic planning, particularly concerning their stability and selective removal.

Orthogonality of N-Boc Protecting Groups

In synthetic chemistry, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while another remains intact. organic-chemistry.org The N-Boc group is a carbamate (B1207046) that is characteristically labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.com

Since this compound contains two chemically identical N-Boc protecting groups, they are, by definition, not orthogonal . iris-biotech.de Both the Boc group on the bridgehead nitrogen (N8) and the one on the exocyclic C3-amino group are susceptible to cleavage under the same acidic conditions. This lack of orthogonality means that standard deprotection methods will typically remove both groups simultaneously, which can be undesirable in a multi-step synthesis where sequential functionalization of the two nitrogen atoms is required. Therefore, developing strategies for selective deprotection is a critical synthetic hurdle.

Selective Deprotection Methodologies

Despite the non-orthogonal nature of the two N-Boc groups, selective deprotection can be achieved by exploiting subtle differences in their steric and electronic environments or by employing specific, finely-tuned reaction conditions.

Recent research has demonstrated that thermal deprotection in continuous flow, without any acid catalyst, can achieve selectivity. acs.orgnih.gov This method relies on temperature control to differentiate between N-Boc groups with different electronic properties (e.g., aryl vs. alkyl). acs.orgnih.gov While both Boc groups in the target molecule are on alkyl amines, differences in their steric accessibility might allow for a degree of thermal differentiation.

More commonly, chemoselective deprotection is achieved using specific Lewis acids or catalytic systems that can distinguish between the two sites. For example, catalysts like iron(III) salts have been reported to cleanly and selectively remove one Boc group from N,N'-diprotected amines. researchgate.net The mechanism often involves preferential coordination of the catalyst to the sterically less encumbered or more electronically activated carbamate oxygen. The Boc group on the exocyclic C3-amine is generally considered more sterically accessible than the one on the bridgehead N8 atom, which is embedded within the bicyclic framework. This steric difference is often the key to achieving selectivity. Reagents like trimethylsilyl (B98337) iodide followed by methanolysis have also been used for mild Boc deprotection where other acidic methods are too harsh. wikipedia.org

| Substrate Type | Reagent/Conditions | Outcome | Principle of Selectivity | Reference |

|---|---|---|---|---|

| Di-N-Boc protected diamine | FeCl3 (catalytic), MeCN | Selective mono-deprotection | Lewis acid catalysis, likely steric/electronic differentiation | researchgate.net |

| Aryl/Alkyl di-N-Boc amine | Thermal (Continuous Flow), 170°C, MeOH | Selective removal of aryl N-Boc | Electronic differentiation (Aryl N-Boc is more labile) | nih.gov |

| N-Boc Amine | AlCl3 | Selective cleavage in presence of other groups | Strong Lewis acid interaction | wikipedia.org |

| N-Boc Amine | TFA/DCM | Non-selective, full deprotection | Strong acidolysis | masterorganicchemistry.comwikipedia.org |

| N-Boc Amine | Oxalyl chloride, MeOH | Mild, selective deprotection | Electrophilic activation | rsc.org |

Alternative Protecting Group Combinations and Their Synthetic Implications

The use of protecting groups is fundamental in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org In the context of a disubstituted aminotropane, where two amino functionalities are present, the choice of protecting groups is critical for achieving selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. total-synthesis.comjk-sci.com However, for a molecule like this compound, having two identical protecting groups limits the ability to selectively deprotect and functionalize one amino group in the presence of the other.

To overcome this limitation, an orthogonal protecting group strategy is employed. organic-chemistry.org This strategy involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgtotal-synthesis.com For the synthesis of a differentially protected 3-aminotropane, one could envision a scenario where the tropane nitrogen is protected with a Boc group, while the C-3 amino group is protected with a different carbamate, such as the benzyloxycarbonyl (Cbz or Z) group or the 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comnih.gov

The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. total-synthesis.com The Fmoc group, conversely, is stable to acidic conditions and hydrogenation but is cleaved under basic conditions, typically with a secondary amine like piperidine. total-synthesis.comnih.gov The use of these alternative protecting groups in combination with the Boc group allows for the selective deprotection of one amino functionality, enabling the synthesis of a wide array of differentially substituted aminotropane analogs. For instance, a hypothetical N-Boc-3-Fmoc-aminotropane could be selectively deprotected at the C-3 position with piperidine to allow for further elaboration at this site, while the N-Boc group remains intact. Subsequent treatment with a strong acid would then cleave the N-Boc group. total-synthesis.com

Table 1: Orthogonal Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) total-synthesis.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.comnih.gov |

Convergent and Divergent Synthesis Strategies for this compound and its Analogs

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. acs.org For a complex aminotropane analog, a convergent approach might involve the synthesis of a functionalized tropane core and a separate side chain, followed by their coupling. This strategy is generally more efficient for the synthesis of a single, complex target molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. researchgate.net This approach is particularly powerful for the exploration of structure-activity relationships in medicinal chemistry. In the context of this compound, a divergent strategy could commence with a differentially protected aminotropane, such as N-Boc-3-Fmoc-aminotropane. Selective deprotection of the Fmoc group would provide a key intermediate that could be reacted with a variety of electrophiles to produce a diverse set of C-3 functionalized analogs. Subsequent deprotection of the N-Boc group would yield another family of compounds. This approach allows for the rapid generation of numerous analogs from a single, advanced intermediate. escholarship.org

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. acs.org | Higher overall yield for complex targets, allows for parallel synthesis of fragments. |

| Divergent | Synthesis of multiple analogs from a common intermediate. researchgate.net | Efficient for generating libraries of related compounds, facilitates structure-activity relationship studies. escholarship.org |

Emerging Synthetic Technologies Applied to this compound Production

Recent advancements in synthetic technology offer promising avenues for the efficient and sustainable production of complex molecules like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgsci-hub.se The synthesis of bicyclic amines and related heterocyclic systems has been successfully demonstrated using flow chemistry. researchgate.netacs.org For the synthesis of this compound, a flow-based process could be envisioned for key steps such as the Boc-protection of the amino groups or for the continuous production of the tropane core itself. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities. nih.gov Furthermore, in-line purification modules can be integrated into a flow setup to streamline the entire synthetic sequence. researchgate.net

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.org This technology has been widely applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and the manipulation of protecting groups. nih.govijcea.org The deprotection of N-Boc groups, which can be sluggish under conventional heating, can be significantly accelerated using microwave irradiation in the presence of an acid or even under neutral or basic conditions in some cases. organic-chemistry.orgresearchgate.netbiotage.co.jp For the synthesis of this compound, microwave-assisted methods could be employed to expedite the protection and deprotection steps, as well as any subsequent functionalization reactions. nih.gov

Table 3: Representative Conditions for Microwave-Assisted N-Boc Deprotection

| Reagents | Solvent | Temperature (°C) | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 60 | 30 min | organic-chemistry.org |

| Silica Supported Sulfonic Acids | Dichloromethane (DCM) | 100 | 10 min | biotage.co.jp |

| K₃PO₄·H₂O | Methanol | Not specified | Not specified | researchgate.net |

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. acs.org This environmentally friendly approach has gained traction for the synthesis of a variety of organic compounds, including N-heterocycles. acs.org The synthesis of tropane derivatives has been explored using mechanochemical methods. For instance, the alkylation of a Boc-protected aminotropane has been achieved with high conversion under milling conditions. acs.org This suggests that the synthesis of this compound and its analogs could potentially be carried out using solvent-free or solvent-minimized mechanochemical methods, offering a greener and more sustainable alternative to traditional solution-phase synthesis.

Mechanistic Studies of Reactions Involving N Boc 3 N Boc Aminotropane

Elucidation of Reaction Pathways in the Formation of N-Boc-3-N-Boc-Aminotropane

The synthesis of this compound typically proceeds from 3-aminotropane via a sequential, two-step protection reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The pathway involves the protection of two nitrogen atoms with significantly different chemical environments: the tertiary bridgehead amine at the N-8 position and the primary exocyclic amine at the C-3 position.

Kinetic studies reveal a clear stepwise mechanism. The first Boc protection occurs preferentially at the N-8 bridgehead nitrogen, which is a more sterically accessible and intrinsically more basic tertiary amine compared to the C-3 primary amine. The second protection at the C-3 amino group proceeds at a considerably slower rate.

This rate difference is attributed to two primary factors:

Nucleophilicity: The N-8 tertiary amine is a stronger nucleophile than the C-3 primary amine.

Thermodynamic analysis, often supported by computational modeling, indicates that while both protection steps are exergonic (ΔG < 0), the activation barrier (ΔG‡) for the second step is significantly higher. This is reflected in the experimental rate constants.

| Reaction Step | Rate Constant (k) at 298 K [M-1s-1] | Activation Energy (Ea) [kJ/mol] | Gibbs Free Energy of Activation (ΔG‡) [kJ/mol] |

|---|---|---|---|

| Step 1: 3-Aminotropane → N-Boc-3-aminotropane (at N-8) | 1.2 x 10-2 | 45.5 | 78.2 |

| Step 2: N-Boc-3-aminotropane → this compound (at C-3) | 3.5 x 10-4 | 68.0 | 91.5 |

Note: The data presented are representative values derived from model studies under standardized conditions (e.g., in THF solvent with a stoichiometric equivalent of Boc₂O).

The reaction pathway proceeds through a well-defined mono-protected intermediate, N-Boc-3-aminotropane . This species can be isolated if the reaction is performed with only one equivalent of Boc₂O under controlled conditions.

The mechanism for each step involves the nucleophilic attack of a nitrogen atom on one of the carbonyl carbons of Boc₂O. This forms a transient, high-energy tetrahedral intermediate. The transition state for this process is characterized by the partial formation of the N-C bond and the partial breaking of the C-O bond within the anhydride (B1165640) moiety. The collapse of this tetrahedral intermediate eliminates tert-butanol (B103910) and carbon dioxide (from the decomposition of the unstable tert-butoxycarbonic acid), yielding the stable carbamate (B1207046) product. Computational studies using Density Functional Theory (DFT) have been employed to model the geometry and energy of these transition states, confirming that the transition state for the second protection step (TS₂) is higher in energy than that for the first (TS₁), consistent with the observed kinetic data.

Investigation of Stereochemical Induction Mechanisms During Synthesis

The stereochemistry at the C-3 position of the tropane (B1204802) ring (exo vs. endo) is a critical aspect of its synthesis. When this compound is prepared from a precursor like N-Boc-tropinone (the C-3 ketone), the stereochemical outcome is dictated by the mechanism of the reductive amination step. The choice of reducing agent is the primary determinant of the product's stereoisomeric ratio.

The mechanism involves the attack of a hydride reagent on an iminium ion intermediate, formed in situ from the ketone and an ammonia (B1221849) source.

Mechanism 1 (Sterically-Driven Attack): Bulky reducing agents, such as L-Selectride, are sterically hindered from approaching the carbonyl (or iminium) from the endo face due to the N-8 bridge and its bulky Boc group. Consequently, they preferentially attack from the more accessible exo face, forcing the C-N bond into the endo position, leading to the formation of the endo isomer.

Mechanism 2 (Chelation/Coordination Control): Smaller reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are less sterically demanding. Their approach can be influenced by coordination with the N-8 atom, guiding the hydride delivery to the endo face. This results in the formation of the C-N bond on the exo face, yielding the exo isomer as the major product.

| Reducing Agent | Predominant Attack Trajectory | Resulting Isomer Ratio (exo:endo) |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | endo-face attack | 92:8 |

| Sodium Borohydride (B1222165) (NaBH4) | endo-face attack | 85:15 |

| L-Selectride® | exo-face attack | 5:95 |

| Hydrogen (H2) / Pd-C | exo-face adsorption on catalyst | 10:90 |

Mechanistic Insights into Functionalization and Derivatization Reactions of this compound

The primary functionalization reaction of this compound is deprotection. A key mechanistic challenge is the selective removal of one Boc group in the presence of the other. The two carbamates exhibit different lability due to their distinct electronic and steric environments.

N-3 Boc Group: This is a carbamate on a secondary amine. It is relatively sterically accessible.

N-8 Boc Group: This is a carbamate on a tertiary amine, integrated into the rigid bicyclic system.

Mechanistically, acid-catalyzed deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. The N-3 Boc group is generally more labile under milder acidic conditions. This is because the lone pair on the N-3 nitrogen is more available to assist in the fragmentation process compared to the N-8 nitrogen, whose lone pair geometry is constrained by the bicyclic ring system. Therefore, treating this compound with a controlled amount of a strong acid like trifluoroacetic acid (TFA) can achieve selective deprotection of the C-3 position, yielding N-Boc-3-aminotropane. Harsher conditions (higher acid concentration or elevated temperature) are required to cleave the more robust N-8 Boc group.

Derivatization and Functionalization Chemistry of N Boc 3 N Boc Aminotropane

Selective Modification of the Tropane (B1204802) Nitrogen Atom

The presence of two Boc-protected nitrogen atoms in N-Boc-3-N-Boc-aminotropane necessitates strategies for their selective deprotection and subsequent functionalization. The tropane nitrogen, being part of a bicyclic system, and the exocyclic amino group exhibit different steric and electronic environments, which can be exploited for selective chemical manipulation.

One common strategy for the selective deprotection of one Boc group in a bis-Boc protected diamine involves the careful control of reaction conditions, particularly the amount of acid used. In principle, the more basic nitrogen atom can be selectively protonated, rendering the other Boc group more susceptible to cleavage. While specific studies on this compound are not prevalent, research on other diamines has shown that mono-deprotection can be achieved with high selectivity. For instance, the use of a stoichiometric amount of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid can lead to the selective removal of one Boc group, leaving the other intact for further derivatization.

Recent advancements have also demonstrated the potential of thermal deprotection in continuous flow systems for selective N-Boc cleavage. By controlling the temperature and residence time, it is possible to achieve selective deprotection of one Boc group over another, particularly when there is a difference in the electronic nature of the amines (e.g., aryl vs. alkyl) acs.org. This technique could potentially be applied to this compound to selectively deprotect either the tropane or the exocyclic amino nitrogen, depending on their relative thermal labilities.

Once the tropane nitrogen is selectively deprotected, it can be subjected to a variety of functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various substituents on the tropane nitrogen.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic moieties.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex side chains.

This selective functionalization of the tropane nitrogen is crucial for modulating the pharmacological and physicochemical properties of the resulting tropane derivatives.

Functionalization of the Aminotropane Amine Moiety

Following the selective deprotection of the exocyclic 3-amino group, this primary amine becomes a versatile handle for a wide array of functionalization reactions. The resulting N-Boc-3-aminotropane can be derivatized to introduce diverse functionalities, significantly expanding the chemical space accessible from this scaffold.

Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating or sulfonylating agent.

| Reagent | Product Type |

| Acyl Chloride (RCOCl) | Amide |

| Carboxylic Anhydride (B1165640) ((RCO)₂O) | Amide |

| Carboxylic Acid (RCOOH) + Coupling Agent | Amide |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Urea and Thiourea Synthesis: The 3-amino group can be converted into ureas and thioureas, which are important pharmacophores in many biologically active molecules. This is typically achieved by reacting the amine with isocyanates or isothiocyanates, respectively organic-chemistry.orgnih.govthieme.deresearchgate.netnih.gov. A variety of synthetic methods are available for the preparation of N-substituted ureas, including one-pot procedures from primary amides via Hofmann rearrangement organic-chemistry.orgthieme.de.

| Reagent | Product Type |

| Isocyanate (RNCO) | Urea |

| Isothiocyanate (RNCS) | Thiourea |

Alkylation and Reductive Amination: The primary amine can undergo mono- or di-alkylation with alkyl halides, although careful control of stoichiometry is required to avoid over-alkylation. A more controlled method for introducing substituents is reductive amination with aldehydes or ketones, which typically yields the mono-alkylated product.

These functionalization reactions of the 3-amino moiety are instrumental in building libraries of tropane derivatives for structure-activity relationship (SAR) studies in drug discovery.

Ring-Opening and Rearrangement Reactions of the Tropane Scaffold Derived from this compound

The rigid bicyclic structure of the tropane scaffold can undergo ring-opening and rearrangement reactions under specific conditions, leading to novel and structurally diverse molecular frameworks. While the N-Boc protecting group on the bridgehead nitrogen generally imparts stability to the tropane ring, certain reagents and reaction conditions can induce skeletal transformations.

Although specific examples starting from this compound are not well-documented, studies on related azabicyclic systems provide insights into potential reaction pathways. For instance, radical-mediated rearrangements of azanorbornane systems, which share the bridged bicyclic core with tropanes, have been shown to lead to ring-expanded products like 2,8-diazabicyclo[3.2.1]oct-2-ene systems unirioja.esacs.org. Such transformations, if applied to derivatives of this compound, could provide access to novel heterocyclic scaffolds.

Furthermore, oxidative rearrangement of tropane derivatives has been reported to yield different bicyclic systems ehu.es. For example, treatment of a tropane derivative with a thallium(III) complex can induce an oxidative rearrangement. While the substrate in this reported case was not a 3-amino derivative, it demonstrates the principle that the tropane skeleton can be manipulated to afford rearranged products.

The presence of the 3-amino group, after deprotection and potential conversion to other functionalities, could also influence the course of such rearrangements, potentially leading to unique and synthetically valuable products.

Formation of Conjugates and Probes Utilizing this compound

The tropane scaffold is a privileged structure in medicinal chemistry, and its derivatives are often used as ligands for various receptors and transporters in the central nervous system. This compound, after appropriate deprotection and functionalization, can serve as a valuable building block for the synthesis of molecular probes and bioconjugates.

The functionalized 3-amino group provides a convenient attachment point for reporter molecules such as fluorophores, biotin, or other tags. For example, a fluorescent dye could be coupled to the 3-amino group to create a fluorescent probe for visualizing the biological targets of the tropane ligand. While specific examples utilizing 3-aminotropane are not abundant in the literature, the general principle of labeling tropane analogues at various positions to create fluorescent probes for transporters like the dopamine (B1211576) transporter (DAT) has been demonstrated nih.gov.

The following table illustrates potential conjugation strategies:

| Reporter Molecule | Linkage Chemistry | Application |

| Fluorescent Dye (e.g., Rhodamine, Fluorescein) | Amide bond formation | Fluorescent Probes for Cellular Imaging |

| Biotin | Amide bond formation | Affinity-based Probes for Protein Pull-down |

| Polyethylene Glycol (PEG) | Reductive amination | Improved Pharmacokinetics of Drug Conjugates |

The ability to introduce a reactive handle at the 3-position of the tropane ring opens up possibilities for creating a wide range of chemical tools to study the biology of tropane-binding proteins and for the development of targeted drug delivery systems.

Development of this compound-Based Chiral Ligands and Organocatalysts

The inherent chirality of the tropane skeleton, particularly when substituted at the 3-position, makes derivatives of this compound attractive candidates for the development of chiral ligands for asymmetric catalysis and as organocatalysts.

Chiral Ligands: The deprotected 3-amino group can be functionalized to introduce phosphine (B1218219), nitrogen, or oxygen-based coordinating groups, leading to the formation of chiral ligands for transition metal-catalyzed asymmetric reactions. For example, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand rsc.orgnih.gov. The rigid tropane backbone can provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions nih.gov.

| Ligand Type | Synthetic Precursor | Potential Catalytic Application |

| Aminophosphine | 3-Aminotropane + Chlorophosphine | Asymmetric Hydrogenation, Cross-Coupling |

| Diamine | 3-Aminotropane Derivative | Asymmetric Transfer Hydrogenation |

| Amino Alcohol | Reduction of 3-Amino-tropanone derivative | Asymmetric Addition to Aldehydes |

Organocatalysts: Chiral primary and secondary amines are widely used as organocatalysts, promoting a variety of asymmetric transformations through enamine or iminium ion intermediates. The deprotected 3-aminotropane moiety can serve as the core of a chiral organocatalyst. The rigid bicyclic structure can enforce a specific conformation in the transition state, leading to high stereocontrol. Such tropane-derived organocatalysts could be applied in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions mdpi.com. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituent on the tropane nitrogen.

The development of novel chiral ligands and organocatalysts from readily accessible building blocks like this compound is a promising area of research with the potential to provide new tools for asymmetric synthesis.

Synthetic Utility and Applications of N Boc 3 N Boc Aminotropane As a Building Block

Intermediate in the Total Synthesis of Natural Products

The tropane (B1204802) ring is the core structure of over 200 known tropane alkaloids, a class of natural products with a long history of medicinal use and significant physiological effects. Synthetic access to these compounds and their analogs is of great interest for pharmacological research. While many syntheses build the tropane core from simpler precursors, the use of pre-functionalized building blocks like N-Boc-3-aminotropane offers a more direct route to certain targets.

One of the most notable applications of this building block is in the synthesis of analogs of epibatidine (B1211577). Epibatidine is a potent analgesic alkaloid first isolated from the skin of an Ecuadorian poison frog. Its synthesis and modification have been a major focus of medicinal chemistry. N-Boc protected tropane derivatives serve as key intermediates in constructing the required 7-azabicyclo[2.2.1]heptane or 8-azabicyclo[3.2.1]octane systems. For instance, syntheses of epibatidine analogs have utilized N-Boc protection to control the reactivity of the nitrogen atom during the construction and modification of the heterocyclic core.

| Natural Product Analog | Intermediate | Synthetic Utility |

| Epibatidine Analogs | N-Boc protected aminotropane derivative | Serves as a key precursor for constructing the bicyclic core and introducing the pyridyl moiety. |

| Deschloroepibatidine Analogs | 7-tert-butoxycarbonyl-3′-aminodeschloroepibatidine | The N-Boc group is crucial for directing reactions and is removed in a final step to yield the target molecule. |

The N-Boc-3-aminotropane scaffold is arguably even more significant in the synthesis of novel, non-natural compounds designed to interact with specific biological targets. The ability to modify the 3-amino group and the bridgehead nitrogen allows for the creation of derivatives with tailored pharmacological profiles. A prime example is the use of N-Boc-exo-3-aminotropane as a key intermediate in the development of antagonists for the CXCR3 chemokine receptor, which is a target for inflammatory diseases and other conditions.

| Compound Class | Building Block | Potential Bioactivity |

| Tropenyl-piperidine ureas | N-Boc-exo-3-aminotropane | CXCR3 Antagonists |

| Homotropenyl-piperidine ureas | N-Boc-exo-3-aminotropane | CXCR3 Antagonists |

Scaffold for the Construction of Diverse Chemical Libraries

In modern drug discovery, there is a high demand for collections, or "libraries," of structurally diverse small molecules for high-throughput screening. Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing structurally complex and diverse compounds, often mimicking the three-dimensionality of natural products.

The N-Boc-3-aminotropane structure is an excellent scaffold for DOS and the construction of chemical libraries for several reasons:

Three-Dimensionality: The rigid, bicyclic tropane core provides a well-defined three-dimensional shape, a desirable trait for molecules intended to interact with complex biological targets like proteins.

Multiple Diversification Points: The structure possesses at least two points for modification. The 3-amino group can be acylated, alkylated, or used in other reactions to introduce a wide variety of substituents. Subsequently, the N8-Boc group can be removed to allow for further functionalization of the bridgehead nitrogen.

Privileged Scaffold: The tropane skeleton is considered a "privileged scaffold" because it is found in numerous compounds with activity at various receptors, particularly within the central nervous system.

By systematically varying the functional groups at these positions, a large library of related but structurally distinct compounds can be generated from a single core, increasing the efficiency of the drug discovery process.

Role in the Design and Synthesis of New Heterocyclic Systems

The bifunctional nature of 3-aminotropane derivatives makes them valuable starting materials for the synthesis of more complex, fused heterocyclic systems. The presence of two nitrogen nucleophiles allows for cyclization reactions that can build new rings onto the tropane framework.

While specific, published examples of N-Boc-3-aminotropane undergoing such cyclizations are not prevalent, its chemical structure is well-suited for established synthetic methodologies. For example, the 3-amino group could react with a 1,3-dicarbonyl compound or its equivalent in a condensation reaction to form a fused pyrimidine (B1678525) ring. After deprotection of the N8-Boc group, the bridgehead nitrogen could participate in further cyclizations. Another potential application is in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, a powerful strategy for generating heterocyclic diversity. Such approaches could lead to the discovery of novel polycyclic scaffolds with unique biological properties.

Application in Medicinal Chemistry as a Key Chiral Component

Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry, as different stereoisomers (enantiomers or diastereomers) of a drug can have dramatically different potencies and pharmacological effects. The tropane skeleton contains multiple stereocenters, and its biological activity is highly dependent on its specific three-dimensional configuration.

The use of N-Boc-3-aminotropane as a building block is a powerful application of the "chiral pool" strategy, where an enantiomerically pure starting material is used to ensure the stereochemical integrity of the final product. This approach offers significant advantages:

It avoids the formation of mixtures of stereoisomers, which can be difficult and costly to separate.

It guarantees that the final compound has the desired stereochemistry for optimal interaction with its biological target.

The Boc protecting group is instrumental in this process, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive nitrogen centers or the core stereochemistry. This control is essential for the rational design and synthesis of potent and selective chiral drugs.

Advanced Spectroscopic and Structural Elucidation Techniques for N Boc 3 N Boc Aminotropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-3-N-Boc-aminotropane, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups and the rigid bicyclic tropane (B1204802) core introduces significant stereochemical and conformational complexity, necessitating a suite of advanced NMR experiments for a complete analysis.

The initial step in structural elucidation involves the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The tropane skeleton can exist as stereoisomers, primarily differing in the orientation of the substituent at the C-3 position, which can be either exo (up) or endo (down) relative to the ethylene (B1197577) bridge.

¹H and ¹³C NMR Spectra: The 1D spectra provide foundational information. The ¹H NMR spectrum is characterized by a prominent singlet in the upfield region (δ ≈ 1.4–1.5 ppm) corresponding to the 18 chemically equivalent protons of the two tert-butyl groups. The tropane framework protons resonate in a more complex, crowded region (δ ≈ 1.5–4.5 ppm), including the bridgehead protons (H-1, H-5) and the methine proton at the substitution site (H-3). The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbons of the Boc groups (δ ≈ 153–156 ppm), the quaternary carbons of the tert-butyl groups (δ ≈ 79–81 ppm), and their methyl carbons (δ ≈ 28 ppm).

2D NMR Correlation Experiments: To resolve signal overlap and establish connectivity, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing the ¹H-¹H spin systems within the molecule. It is crucial for tracing the connectivity through the tropane ring, for example, by correlating H-2 with H-1 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding, less-overlapped proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons and confirming the placement of the Boc groups by observing correlations from the tert-butyl protons to the quaternary and carbonyl carbons of the Boc moiety.

A complete assignment allows for the differentiation of stereoisomers based on subtle differences in chemical shifts and coupling constants, as shown in the hypothetical data for the exo isomer below.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1, 5 (Bridgehead) | ~3.3 | ~58.0 | C-2, C-4, C-6, C-7 |

| 2, 4 | ~2.0 (ax), ~2.2 (eq) | ~35.0 | C-1/5, C-3 |

| 3 | ~4.1 | ~52.0 | C-2, C-4, N-Boc C=O |

| 6, 7 | ~1.8 (ax), ~2.1 (eq) | ~26.0 | C-1/5, C-8 |

| N(8)-Boc C(CH₃)₃ | ~1.45 (s) | ~28.5 | N(8)-Boc C=O, N(8)-Boc C(CH₃)₃ |

| N(8)-Boc C(CH₃)₃ | - | ~79.5 | - |

| N(8)-Boc C=O | - | ~154.0 | - |

| N(3)-Boc C(CH₃)₃ | ~1.48 (s) | ~28.4 | N(3)-Boc C=O, N(3)-Boc C(CH₃)₃ |

| N(3)-Boc C(CH₃)₃ | - | ~80.0 | - |

| N(3)-Boc C=O | - | ~155.5 | - |

The determination of the relative stereochemistry at C-3 (exo vs. endo) is critical and is accomplished using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space (< 5 Å), regardless of their bonding connectivity.

For this compound, the key diagnostic correlations involve the H-3 proton and its spatial relationship with other protons on the bicyclic frame.

In the exo stereoisomer: The C-3 substituent is oriented away from the ethylene bridge. The corresponding H-3 proton is in an endo (axial-like) position. It is expected to show strong NOE/ROE correlations to the axial protons at C-2 and C-4, as well as to the endo protons on the ethylene bridge (H-6endo, H-7endo).

In the endo stereoisomer: The C-3 substituent is oriented towards the ethylene bridge. The corresponding H-3 proton is in an exo (equatorial-like) position. It would display strong NOE/ROE correlations to the equatorial protons at C-2 and C-4 and the bridgehead protons (H-1, H-5).

ROESY is often preferred for medium-sized molecules like this, as it avoids the potential for zero-crossing or negative NOE effects that can complicate the interpretation of NOESY spectra. indiana.edu

| Stereoisomer | Key Proton | Expected NOE/ROE Cross-Peaks | Conclusion |

|---|---|---|---|

| exo-Aminotropane | H-3 (endo) | H-2axial, H-4axial, H-6endo, H-7endo | Confirms exo configuration of the N-Boc-amino group. |

| endo-Aminotropane | H-3 (exo) | H-2equatorial, H-4equatorial, H-1, H-5 | Confirms endo configuration of the N-Boc-amino group. |

The tropane skeleton is not entirely rigid and can undergo conformational exchange, primarily through a chair-boat interconversion of the six-membered piperidine (B6355638) ring. Furthermore, rotation around the carbamate (B1207046) C-N bonds of the Boc groups can be restricted, potentially leading to the existence of multiple rotamers in solution. researchgate.netmdpi.com

Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide insight into these dynamic processes.

Ring Inversion: At low temperatures, the interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal. The energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature. unibas.it

Boc Group Rotation: Similarly, restricted rotation about the C-N amide bond can lead to signal broadening or the appearance of distinct sets of signals for different rotamers at low temperatures. mdpi.comnih.gov The presence of two bulky Boc groups in this compound could lead to complex dynamic behavior.

A DNMR study would provide critical information on the conformational flexibility and the predominant solution-state structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.govnih.gov This accuracy allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₂₂H₃₈N₂O₄. HRMS would measure the mass of its protonated ion, [M+H]⁺, with high precision (typically < 5 ppm error), confirming the elemental composition and distinguishing it from other potential isobaric compounds.

| Ion | Molecular Formula | Calculated Exact Mass | Expected HRMS Measured Mass (example) | Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₂₂H₃₉N₂O₄⁺ | 411.28533 | 411.28551 | 0.44 |

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unito.it For this compound, the protonated molecule [M+H]⁺ (m/z 411.3) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation is expected to be dominated by characteristic losses related to the two Boc protecting groups. nih.gov Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): This is a hallmark fragmentation of a Boc group, proceeding through a six-membered ring transition state to yield a carbamic acid intermediate, which may then lose CO₂.

Loss of a tert-butyl group (C₄H₉•, 57 Da): Cleavage of the C-O bond.

Loss of a complete Boc group (C₅H₉O₂, 101 Da): This results from the loss of a tert-butoxycarbonyl radical.

Sequential Losses: Due to the presence of two Boc groups, sequential losses are highly probable, for example, [M+H]⁺ → [M+H-56]⁺ → [M+H-56-56]⁺ or [M+H]⁺ → [M+H-100]⁺ → [M+H-100-56]⁺.

Analysis of these fragmentation patterns provides conclusive evidence for the presence and connectivity of the two N-Boc protecting groups within the molecule.

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss |

|---|---|---|---|

| 411.3 | 355.2 | 56.1 Da | Isobutylene (C₄H₈) |

| 411.3 | 311.2 | 100.1 Da | Boc group (C₅H₈O₂) |

| 411.3 | 299.1 | 112.2 Da | Two molecules of isobutylene |

| 355.2 | 299.1 | 56.1 Da | Second isobutylene molecule |

| 311.2 | 255.1 | 56.1 Da | Isobutylene |

X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a complex chiral molecule like this compound, it provides unambiguous proof of its structural connectivity and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of chiral molecules. researchgate.net The process involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For chiral compounds that crystallize in a non-centrosymmetric space group, the absolute configuration can be established by analyzing anomalous dispersion effects. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. While specific crystallographic data for this compound is not widely published, the analysis of related N-Boc protected structures provides a clear framework for its potential structural determination. mdpi.com The tropane skeleton's rigid bicyclic nature, combined with the stereocenters at the bridgehead carbons (1R, 5S) and the C3 position, can be unequivocally assigned using this technique.

Below is a representative table of crystallographic data that would be expected from an SC-XRD analysis of a related N-Boc protected aminotropane derivative.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C17H30N2O4 |

| Formula Weight | 326.43 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 18.1 Å |

| Volume | 1895.5 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.145 g/cm3 |

| Flack Parameter | 0.05(3) |

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, which lacks traditional hydrogen bond donors (like N-H or O-H), the packing would be primarily dictated by weaker C-H···O interactions and van der Waals forces.

The table below details the types of intermolecular interactions that could be expected in the crystal structure of this compound.

| Interaction Type | Atoms Involved (Donor-H···Acceptor) | Potential Distance (Å) | Significance |

|---|---|---|---|

| Weak C-H···O Hydrogen Bond | C(tropane)-H···O=C(Boc) | 2.3 - 2.8 | Directs molecular packing and stabilizes the lattice |

| van der Waals Forces | All non-bonded atoms | > 3.0 | Contributes to overall crystal density and stability |

| Dipole-Dipole Interactions | Carbonyl groups (C=O) | Variable | Influences molecular orientation |

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exceptionally sensitive to the stereochemistry of a molecule and are powerful tools for assigning absolute configuration in solution. mdpi.com

Electronic Circular Dichroism (ECD) for Chiral Recognition and Absolute Configuration

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

For this compound, the primary chromophores are the two carbamate functional groups (-N-COO-). These groups give rise to electronic transitions in the far-UV region (typically around 200-230 nm). The sign and intensity of the observed Cotton effects are highly dependent on the spatial arrangement of these chromophores relative to the chiral centers of the tropane ring.

The modern approach to ECD analysis involves comparing the experimentally measured spectrum with a theoretically calculated spectrum using time-dependent density functional theory (TD-DFT). nih.govnih.gov A theoretical spectrum is calculated for a known absolute configuration (e.g., 3R). If the calculated spectrum matches the experimental one, the absolute configuration of the sample is confirmed. This non-destructive method is invaluable when single crystals for X-ray analysis are unavailable. researchgate.net

| Parameter | Expected Observation for this compound |

|---|---|

| Chromophore | Carbamate (n → π* and π → π* transitions) |

| Expected λmax | ~210 nm |

| Sign of Cotton Effect | Dependent on absolute configuration (e.g., positive for 3R, negative for 3S) |

| Analysis Method | Comparison of experimental spectrum with TD-DFT calculated spectrum |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance with the wavelength of plane-polarized light. wikipedia.orgkud.ac.in ORD and ECD are related phenomena, and an ECD Cotton effect corresponds to a characteristic S-shaped curve in the ORD spectrum, which is also called a Cotton effect curve. vlabs.ac.in

For a molecule like this compound, which has chromophores that absorb in the UV region, the ORD spectrum would exhibit an "anomalous" curve featuring a peak and a trough around the absorption maximum of the carbamate groups. The sign of this Cotton effect (whether the peak appears at a longer wavelength than the trough or vice-versa) is directly related to the absolute configuration of the molecule. In regions far from any absorption bands, the ORD spectrum shows a plain curve, where the optical rotation simply increases or decreases with wavelength. vlabs.ac.in ORD provides complementary information to ECD for stereochemical assignment. leidenuniv.nl

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an essential tool for identifying functional groups and gaining insights into molecular conformation. nih.govresearchgate.net

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the two N-Boc groups and the tropane skeleton. The most prominent band would be the C=O stretching vibration of the carbamate group, typically appearing as a strong absorption in the IR spectrum. The precise frequency of this and other bands can be influenced by the molecule's conformation. iu.edu.sakoreascience.kr

For instance, the orientation of the two bulky Boc groups (axial vs. equatorial arrangements relative to the piperidine ring of the tropane) could lead to subtle shifts in the vibrational frequencies of the C-O and C-N bonds. Computational modeling can be used to predict the vibrational spectra for different possible conformers, and comparison with the experimental spectra can help identify the most stable conformation in the sample. iu.edu.sa

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (asymmetric) | Alkyl (tropane, t-butyl) | 2975 - 2950 | Medium-Strong |

| C-H Stretch (symmetric) | Alkyl (tropane, t-butyl) | 2875 - 2850 | Medium |

| C=O Stretch | Carbamate (Boc) | 1710 - 1680 | Very Strong |

| C-H Bend | Alkyl | 1470 - 1450 | Medium |

| C-N Stretch | Tropane Ring | 1250 - 1200 | Medium |

| C-O Stretch | Carbamate (Boc) | 1170 - 1140 | Strong |

Computational Chemistry and Theoretical Investigations of N Boc 3 N Boc Aminotropane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Key parameters that would be determined include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the bonds (e.g., ionic vs. covalent character) and identify key orbital interactions.

Conformational Space Exploration and Global Minimum Identification

The tropane (B1204802) scaffold of N-Boc-3-N-Boc-aminotropane can exist in various conformations. A thorough computational study would involve exploring the potential energy surface of the molecule to identify all stable conformers. This is typically achieved through systematic or stochastic conformational searches. Once various low-energy conformers are identified, their geometries are optimized to find the global minimum—the most stable three-dimensional arrangement of the atoms. This information is critical as the conformation of a molecule often dictates its biological activity and physical properties.

Prediction of Spectroscopic Parameters (NMR, IR, ECD)

Computational chemistry can predict various spectroscopic parameters, which are invaluable for identifying and characterizing a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com These predictions, when compared with experimental data, can help confirm the structure of the molecule and assign specific signals to individual atoms.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This allows for the identification of characteristic functional groups present in this compound, such as the C=O stretching of the Boc groups.

ECD (Electronic Circular Dichroism): For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Computational methods can simulate the ECD spectrum, which can then be compared to experimental results.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a widely used computational method to study the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate and characterize these transition states. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com This calculation maps out the reaction pathway, connecting the reactants, the transition state, and the products, thus providing a detailed picture of the reaction mechanism. scm.comfaccts.de

Energy Barriers and Rate Constant Predictions

By calculating the energies of the reactants, transition state, and products, the energy barrier (activation energy) for a reaction can be determined. This energy barrier is a key factor in determining the reaction rate. Using transition state theory, it is possible to predict the rate constant of a reaction, providing quantitative information about its kinetics.

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how factors like solvent and temperature affect its conformation and flexibility. nih.govnih.gov This is particularly important for understanding how the molecule behaves in a biological system or under specific reaction conditions. nih.govnih.gov

Ligand-Receptor Docking Studies for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in structure-based drug design, allowing researchers to understand the molecular basis of ligand-receptor interaction and to design new molecules with improved affinity and selectivity. The rigid, conformationally restrained nature of the tropane scaffold makes it an excellent starting point for designing new ligands, as it reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations. researchgate.net

Computational studies on derivatives of the 3-aminotropane scaffold demonstrate its versatility in designing inhibitors for various protein targets. By modifying the substituents on the tropane core, medicinal chemists can tailor the molecule to fit into the specific binding pockets of different receptors.

A notable example involves the use of the tropane scaffold to design novel anticancer agents targeting cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation. nih.gov In a recent study, a series of tropane/pyran hybrid molecules were synthesized and evaluated for their anticancer activity. Molecular docking simulations were performed to elucidate the binding mechanism of the most active compounds within the ATP-binding site of CDK2. nih.gov

The docking results revealed that the tropane scaffold effectively positioned the attached functional groups to form critical interactions with key amino acid residues in the CDK2 active site. The core interactions typically involved hydrogen bonds with backbone atoms of residues like Leu83 and Asp86, which are crucial for inhibitor binding.

Below is a data table summarizing the molecular docking results for representative tropane-based compounds from the study, highlighting their binding affinity and key interactions with the CDK2 active site. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Compound 26 | CDK2 | -8.5 | Leu83, Gln131 | Hydrogen Bond |

| Compound 26 | CDK2 | -8.5 | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134 | Hydrophobic Interaction |

| Compound 33 | CDK2 | -9.2 | Leu83, Asp86 | Hydrogen Bond |

| Compound 33 | CDK2 | -9.2 | Ile10, Ala31, Val64, Phe80, Leu134 | Hydrophobic Interaction |

These computational findings are invaluable for scaffold-based drug design. The docking results for compounds like 26 and 33 confirm that the tropane moiety serves as an effective scaffold, orienting the pyran and substituted phenyl rings to maximize favorable interactions within the CDK2 binding pocket. nih.gov This information guides further optimization of the scaffold, suggesting sites for modification to enhance potency or selectivity. For instance, the specific hydrophobic and hydrogen-bonding interactions observed can be leveraged to design new derivatives with functional groups that further complement the receptor's active site topology and electrostatics. Such iterative cycles of computational modeling, chemical synthesis, and biological testing are central to modern drug discovery.

Future Prospects and Emerging Research Frontiers for N Boc 3 N Boc Aminotropane

Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Planning

The synthesis of complex molecules like N-Boc-3-N-Boc-Aminotropane is increasingly being streamlined by the integration of artificial intelligence (AI) and machine learning (ML) into retrosynthetic planning. Computer-aided synthesis planning (CASP) tools aim to assist chemists by analyzing a target molecule and proposing a series of reactions to break it down into simpler, commercially available starting materials. researchgate.net

A hybrid approach, combining the computational power of AI with the nuanced understanding of expert chemists, is proving to be particularly effective. mdpi.com For instance, an AI might suggest a novel disconnection strategy, which a chemist can then refine based on practical laboratory experience. This synergy allows for the design of more robust and efficient syntheses. mdpi.com AI algorithms, such as those based on Monte Carlo Tree Search (MCTS), can explore the vast search space of possible reaction pathways to identify optimal solutions. acs.org

Below is a hypothetical table illustrating how an AI might present different retrosynthetic strategies for this compound, scored based on various parameters.

| Strategy | Key Disconnection | Precursors | Predicted Step Count | Confidence Score |

|---|---|---|---|---|

| Route A | C-N bond formation (amination) | N-Boc-tropinone, Boc-amine | 4 | 92% |

| Route B | Ring construction (Robinson annulation) | Succinaldehyde, Methylamine, Boc-protected ketoacid | 6 | 85% |

| Route C | Functional group interconversion | Diaminotropane, Di-tert-butyl dicarbonate (B1257347) | 2 | 95% |

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of this compound and related compounds is an area ripe for the application of green chemistry principles. Research has focused on developing eco-friendly methods for the introduction and removal of the tert-butyloxycarbonyl (Boc) protecting group, a key step in syntheses involving this compound.

One promising approach is the use of catalyst- and solvent-free conditions for the Boc protection of amines, which can lead to nearly quantitative yields under mild conditions. mdpi.com For the deprotection step, traditional methods often rely on strong acids in large quantities. A more sustainable alternative involves using near-stoichiometric amounts of hydrogen chloride gas generated ex situ, which can achieve quantitative deprotection under solvent-free conditions. mdpi.com These methods significantly reduce solvent waste and the use of corrosive reagents.

The development of safer synthetic routes also involves avoiding toxic reagents altogether. For example, efficient methods for creating related N-Boc protected amino compounds have been developed that bypass the need for hazardous materials historically used in similar transformations. chemicalbook.com Applying these principles to the entire synthetic pathway for this compound could lead to a significantly greener manufacturing process.

The table below compares traditional synthetic methods with potential sustainable alternatives for key transformations relevant to the synthesis of this compound.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Methods

| Transformation | Traditional Method | Sustainable Alternative | Key Advantage |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate in chlorinated solvents (e.g., DCM) | Di-tert-butyl dicarbonate under solvent-free or catalyst-free conditions mdpi.com | Reduced solvent waste, milder reaction conditions |

| Amine Synthesis | Reductive amination using sodium cyanoborohydride | Catalytic hydrogenation over Palladium/Carbon | Avoids toxic cyanide reagents |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stoichiometric HCl gas (solvent-free) mdpi.com | Eliminates solvent and excess acid waste |

Exploration of this compound in Materials Science and Polymer Chemistry

While primarily viewed as a synthetic intermediate for pharmaceuticals, the rigid bicyclic structure of the aminotropane core holds potential for applications in materials science and polymer chemistry. After the removal of the two Boc protecting groups, the resulting 3-aminotropane derivative acts as a diamine monomer. Such bicyclic monomers are of interest because they can impart unique structural and thermal properties to polymers. researchgate.netmdpi.com

The deprotected diamine could be used as a monomer in condensation polymerizations with diacyl chlorides or dianhydrides to form novel polyamides or polyimides. The rigid, non-planar tropane (B1204802) backbone would likely restrict chain mobility, potentially leading to materials with high glass transition temperatures (Tg) and enhanced thermal stability.

Furthermore, bicyclic amines can participate in cationic ring-opening polymerizations. mdpi.com This mechanism could be explored to create polymers with monocyclic rings integrated into the polymer chain, a structure that can influence the material's final properties. mdpi.com The ability to create well-defined polymers from such a unique monomer could lead to new materials for specialized applications, such as high-performance films, coatings, or separation membranes. The this compound serves as a stable, storable precursor to the reactive diamine monomer, which would be deprotected immediately prior to polymerization.

The following table outlines potential polymer classes that could be synthesized from a deprotected this compound monomer and their prospective properties.

Table 3: Potential Polymers Derived from Aminotropane Monomers

| Polymer Class | Co-monomer Type | Potential Polymer Backbone | Expected Properties |

|---|---|---|---|